5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methoxybenzoic acid
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Overview
Description
5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methoxybenzoic acid is a chemical compound known for its unique structure and properties. It is often used in scientific research and industrial applications due to its versatile chemical behavior. This compound is characterized by the presence of a benzoic acid core substituted with a bis(2-hydroxyethyl)sulfamoyl group and a methoxy group, which contribute to its reactivity and functionality .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methoxybenzoic acid typically involves the reaction of 2-methoxybenzoic acid with bis(2-hydroxyethyl)amine and a sulfonyl chloride derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfamoyl linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the sulfamoyl group or the benzoic acid core.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methoxybenzoic acid involves its interaction with molecular targets through its functional groups. The hydroxyl and sulfamoyl groups can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity and function. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methylbenzoic acid: Similar structure but with a methyl group instead of a methoxy group.
5-[Bis(2-hydroxyethyl)sulfamoyl]-2-hydroxybenzoic acid: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methoxybenzoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
5-[bis(2-hydroxyethyl)sulfamoyl]-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO7S/c1-20-11-3-2-9(8-10(11)12(16)17)21(18,19)13(4-6-14)5-7-15/h2-3,8,14-15H,4-7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXAOCGIMMMQBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CCO)CCO)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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